Cas no 1355168-86-3 (N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid)

N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid is a chiral cyclohexyl derivative featuring a Boc-protected amine group and a carboxylic acid functionality. Its stereospecific (1R,2R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The compound’s rigid cyclohexyl backbone enhances conformational control in peptide and small-molecule design. Its carboxylic acid moiety enables coupling reactions, supporting applications in drug discovery and peptidomimetics. Suitable for use in organic and medicinal chemistry, this building block offers precise stereochemical control and versatile reactivity.
N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid structure
1355168-86-3 structure
Product Name:N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid
CAS No:1355168-86-3
MF:C13H23NO4
MW:257.3260242939
CID:5251922
Update Time:2025-10-29

N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid
    • Inchi: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1
    • InChI Key: LDTVIHUFYGJESN-NXEZZACHSA-N
    • SMILES: [C@H]1(CC(O)=O)CCCC[C@H]1NC(OC(C)(C)C)=O

N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid Pricemore >>

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Additional information on N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid

N-Boc-2-((1R,2R)-2-Aminocyclohexyl)Acetic Acid: A Comprehensive Overview

N-Boc-2-((1R,2R)-2-Aminocyclohexyl)Acetic Acid, also known by its CAS number 1355168-86-3, is a significant compound in the field of organic chemistry and pharmaceuticals. This compound has garnered attention due to its unique structural properties and its potential applications in drug development. The molecule consists of a Boc (tert-butoxycarbonyl) protecting group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This structure makes it a versatile building block for synthesizing more complex molecules.

Recent studies have highlighted the importance of N-Boc-2-((1R,2R)-2-Aminocyclohexyl)Acetic Acid in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as an intermediate in the development of peptide-based drugs. The Boc group plays a critical role in protecting the amine functionality during synthesis, ensuring precise control over the reaction pathways. This feature is particularly valuable in multi-step syntheses where intermediate stability is crucial.

The stereochemistry of the compound, specifically the (1R,2R) configuration of the cyclohexane ring, adds another layer of complexity and functionality. Stereoisomerism is a key factor in determining the biological activity of many drugs, and this compound's specific configuration has been shown to influence its interaction with target proteins. Recent advancements in asymmetric synthesis techniques have enabled more efficient production of this enantiomerically pure compound, further enhancing its utility in research and development.

In terms of applications, N-Boc-2-((1R,2R)-2-Aminocyclohexyl)Acetic Acid has been extensively used in the construction of peptide libraries. These libraries are essential for high-throughput screening campaigns aimed at identifying novel drug candidates. The compound's compatibility with various coupling reagents and its stability under standard reaction conditions make it an ideal choice for such applications.

Moreover, the compound has been employed in the synthesis of beta-lactam antibiotics. The cyclohexyl group provides structural rigidity, which is beneficial for maintaining the pharmacokinetic properties of these antibiotics. Recent studies have demonstrated that derivatives of this compound exhibit enhanced potency against certain bacterial strains, underscoring its potential in antimicrobial therapy.

The synthesis of N-Boc-2-((1R,2R)-2-Aminocyclohexyl)Acetic Acid involves a series of well-established organic reactions. The process typically begins with the preparation of the cyclohexane diamine derivative, followed by selective protection of one amine group using Boc reagents. Subsequent steps involve functional group transformations to introduce the acetic acid moiety while maintaining stereochemical integrity.

From an environmental standpoint, there has been growing interest in developing sustainable synthetic routes for this compound. Researchers are exploring green chemistry approaches that minimize waste and reduce reliance on hazardous reagents. For example, catalytic asymmetric hydrogenation methods have been proposed as more eco-friendly alternatives to traditional protection-deprotection strategies.

In conclusion, N-Boc-2-((1R,2R)-2-Aminocyclohexyl)Acetic Acid (CAS 1355168-86-3) stands out as a vital intermediate in organic synthesis with diverse applications across pharmaceuticals and related fields. Its unique structure and stereochemical properties make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As advancements in synthetic methodologies continue to unfold, this compound is likely to remain at the forefront of chemical research and development.

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